1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXDDMWFBWSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a hydroxyethoxy group enhances solubility and bioavailability, while the urea moiety is known for its role in drug interactions and binding affinities.
- Antiviral Properties : Recent studies have highlighted the antiviral potential of compounds similar to 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea. For instance, research has shown that modifications in the urea structure can lead to enhanced antiviral activity against various viruses, including HIV and influenza .
- Anticancer Activity : The compound's structural analogs have been investigated for their anticancer properties. Certain derivatives have demonstrated significant cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy . The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in disease processes. For example, certain urea derivatives have shown effectiveness in inhibiting proteases that are crucial for viral replication .
Therapeutic Uses
- Vascular Conditions : Some studies suggest that this compound may be beneficial in treating vascular occlusive conditions characterized by smooth muscle proliferation. Its mechanism may involve modulation of smooth muscle cell activity, reducing proliferation and promoting vasodilation .
- Drug Formulations : The compound can be utilized as an active ingredient in various pharmaceutical formulations aimed at improving drug delivery systems due to its favorable pharmacokinetic properties .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Ndungu et al. (2024) | Developed derivatives with enhanced antiviral activity against HIV-1 | Suggests potential for new antiviral therapies |
| FDA Review (2023) | Identified similar heterocycles with anticancer properties | Supports further exploration in oncology |
| ECHA Report (2023) | Highlighted use in adhesives and sealants | Indicates versatility beyond medicinal applications |
Mechanism of Action
The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights :
Substituent Effects on Solubility: The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic (e.g., 4-methoxyphenyl in ) or lipophilic (e.g., indole in ) substituents .
Synthetic Accessibility :
- The one-step carbonylation method in achieved a 72% yield, suggesting efficient routes for similar urea derivatives. In contrast, ’s multi-step synthesis yielded only 22%, highlighting challenges with sterically hindered substitutions .
Biological Implications :
- Indole-containing ureas () are linked to CNS activity, while diaryl ureas (e.g., ) are explored in oncology . The target compound’s 2-methylphenyl group may mimic substituents in kinase inhibitors (e.g., sorafenib), though direct evidence is lacking.
Biological Activity
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea, a compound with significant potential in pharmacology, has been the subject of various studies aimed at elucidating its biological activity. This article compiles findings from diverse research sources, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C17H23N3O3
- Molecular Weight : 317.39 g/mol
- IUPAC Name : this compound
This structure indicates the presence of functional groups that may contribute to its biological activity, particularly in terms of interaction with biological targets.
Research indicates that the compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes:
- Antitumor Activity : Preliminary studies have suggested that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : Some studies have reported that this compound demonstrates antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes or obesity.
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study noted a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Activity : Another investigation focused on the compound's effect against Staphylococcus aureus and Escherichia coli. Results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by more than 70%, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Toxicity Profile : Toxicological assessments indicate that while the compound exhibits promising therapeutic effects, it also shows some cytotoxicity at high concentrations. Further studies are needed to determine the safe dosage range.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which could enhance its efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
